molecular formula C14H9Cl2N5S B5579892 4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5579892
M. Wt: 350.2 g/mol
InChI Key: NGZQDPYEFJJQPX-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H9Cl2N5S and its molecular weight is 350.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.9955719 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of triazole derivatives, including variations of the compound , to evaluate their antimicrobial activities. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, revealing that these compounds exhibited good to moderate activity against various microorganisms. This highlights the potential of triazole derivatives in developing new antimicrobial agents Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009.

Corrosion Inhibition

Triazole derivatives have also been investigated for their corrosion inhibition properties. Ansari, Quraishi, and Singh (2014) studied Schiff’s bases of pyridyl substituted triazoles, including compounds structurally related to the one , as corrosion inhibitors for mild steel in hydrochloric acid solution. The compounds showed promising results, with one derivative exhibiting up to 96.6% inhibition efficiency, indicating the potential use of these compounds in protecting metals against corrosion Ansari, Quraishi, & Singh, 2014.

Antioxidant and Antitumor Activities

El-Moneim, El‐Deen, and El-Fattah (2011) explored the antioxidant and antitumor activities of synthesized nitrogen heterocycles, including derivatives of triazoles. This research indicates the potential therapeutic applications of these compounds in treating cancer and managing oxidative stress, further emphasizing the versatility of triazole derivatives in medicinal chemistry El-Moneim, El‐Deen, & El-Fattah, 2011.

Safety and Hazards

Sigma-Aldrich provides this compound to researchers as-is, without warranty . Researchers are responsible for confirming the product’s identity and purity . All sales are final .

Properties

IUPAC Name

4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N5S/c15-11-4-3-9(12(16)6-11)8-18-21-13(19-20-14(21)22)10-2-1-5-17-7-10/h1-8H,(H,20,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZQDPYEFJJQPX-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.